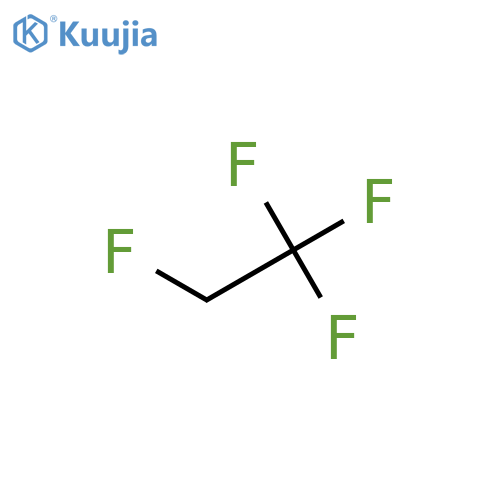

Manufacture of 1,1,1,2-tetrafluoroethane

,

Japan,

,

,